molecular formula C9H9NO4 B157051 Dimethyl 3,4-pyridinedicarboxylate CAS No. 1796-83-4

Dimethyl 3,4-pyridinedicarboxylate

Cat. No.: B157051
CAS No.: 1796-83-4
M. Wt: 195.17 g/mol
InChI Key: AUQUSBAFIHOGHK-UHFFFAOYSA-N
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Description

Dimethyl 3,4-pyridinedicarboxylate is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Dimethyl pyridine-3,4-dicarboxylate, also known as 3,4-dimethyl pyridine-3,4-dicarboxylate or Dimethyl 3,4-pyridinedicarboxylate, is a complex compound with potential antimicrobial properties . The primary targets of this compound are certain bacterial and fungal species, including Pseudomonas aeruginosa and Staphylococcus aureus, as well as Candida albicans and C. parapsilosis . These organisms are known to cause various infections in humans, and the compound’s ability to inhibit their growth suggests its potential as an antimicrobial agent.

Mode of Action

The compound’s mode of action is believed to involve its interaction with these microbial targets. It has been used as a ligand for the synthesis of new copper(II) and silver(I) complexes . The X-ray analysis revealed the bidentate coordination mode of the compound to the corresponding metal ion via its pyridine and pyrazine nitrogen atoms in all complexes . This interaction may disrupt essential biological processes within the microbial cells, leading to their inhibition or death.

Biochemical Pathways

It is known that the compound and its complexes can inhibit the filamentation ofC. albicans and hyphae formation . This suggests that it may interfere with the organisms’ growth and reproduction, thereby limiting their ability to spread and cause infection.

Result of Action

The result of the compound’s action is the inhibition of microbial growth. Silver(I) complexes of the compound have shown good antibacterial and antifungal properties, with minimal inhibitory concentration (MIC) values ranging from 4.9 to 39.0 μM . This indicates that the compound can effectively inhibit the growth of these organisms at relatively low concentrations.

Action Environment

The action of dimethyl pyridine-3,4-dicarboxylate can be influenced by various environmental factors. For instance, the presence of metal ions can enhance its antimicrobial activity, as seen in the synthesis of copper(II) and silver(I) complexes . .

Properties

IUPAC Name

dimethyl pyridine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-5-7(6)9(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQUSBAFIHOGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170838
Record name Dimethyl 3,4-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796-83-4
Record name Dimethyl 3,4-pyridinedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001796834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 3,4-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL 3,4-PYRIDINEDICARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL 3,4-PYRIDINEDICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B88VPP2OQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights does the research provide about the structural transformation of Dimethyl 3,4-pyridinedicarboxylate upon Lithium Aluminum Hydride reduction?

A1: While the provided abstract doesn't detail the exact product of the reduction, it focuses on the reaction itself. [] This suggests the research likely delves into the specific reaction conditions, yield, and potentially the challenges associated with reducing this compound using Lithium Aluminum Hydride. Further investigation into the full paper would be needed to understand the structural changes at the molecular level.

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